molecular formula C13H17ClN2O B13773531 3-Phenyl-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride CAS No. 952-29-4

3-Phenyl-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride

Cat. No.: B13773531
CAS No.: 952-29-4
M. Wt: 252.74 g/mol
InChI Key: LLJOIXGMUXMBCX-UHFFFAOYSA-N
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Description

3-Phenyl-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of propargylamines to oximes.

    Reduction: Reduction of nitro compounds to amines.

    Substitution: Nucleophilic substitution reactions involving the isoxazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoxazoles and their derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Phenyl-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to influence signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride is unique due to the presence of the dimethylaminoethyl group, which enhances its solubility and potential interactions with biological targets. This structural feature distinguishes it from other isoxazole derivatives and contributes to its diverse applications in scientific research and industry .

Properties

CAS No.

952-29-4

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

dimethyl-[2-(3-phenyl-1,2-oxazol-5-yl)ethyl]azanium;chloride

InChI

InChI=1S/C13H16N2O.ClH/c1-15(2)9-8-12-10-13(14-16-12)11-6-4-3-5-7-11;/h3-7,10H,8-9H2,1-2H3;1H

InChI Key

LLJOIXGMUXMBCX-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCC1=CC(=NO1)C2=CC=CC=C2.[Cl-]

Origin of Product

United States

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